molecular formula C23H27N5O5 B135374 Serotonin-O-carboxymethyl-gly-tyr CAS No. 133790-08-6

Serotonin-O-carboxymethyl-gly-tyr

Cat. No. B135374
M. Wt: 453.5 g/mol
InChI Key: ZRVNSPYTGPNZTB-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Serotonin-O-carboxymethyl-gly-tyr, also known as SCMT, is a synthetic peptide that has been used in scientific research for over a decade. This peptide is of particular interest to researchers because of its ability to interact with the serotonin receptor, which is involved in a range of physiological and behavioral processes.

Mechanism Of Action

Serotonin-O-carboxymethyl-gly-tyr interacts with the serotonin receptor by binding to its active site, which is a pocket on the surface of the receptor that recognizes serotonin and other ligands. Once bound, Serotonin-O-carboxymethyl-gly-tyr can either activate or inhibit the receptor, depending on its structure and the specific type of receptor it is interacting with. The mechanism of action of Serotonin-O-carboxymethyl-gly-tyr is complex and depends on a range of factors, including the concentration of the peptide, the type of receptor it is interacting with, and the presence of other ligands or modulators.

Biochemical And Physiological Effects

The biochemical and physiological effects of Serotonin-O-carboxymethyl-gly-tyr are varied and depend on the specific research application. In general, Serotonin-O-carboxymethyl-gly-tyr has been shown to modulate the activity of the serotonin receptor, which can have downstream effects on a range of physiological and behavioral processes. For example, Serotonin-O-carboxymethyl-gly-tyr has been shown to reduce anxiety-like behavior in animal models, suggesting that it may have potential therapeutic applications for anxiety disorders. It has also been shown to modulate pain perception, suggesting that it may have potential applications for pain management.

Advantages And Limitations For Lab Experiments

One of the advantages of using Serotonin-O-carboxymethyl-gly-tyr in lab experiments is that it is a synthetic peptide, which means that it can be easily synthesized and purified to a high degree of purity. This makes it a useful tool for investigating the role of the serotonin receptor in various physiological and behavioral processes. However, one of the limitations of using Serotonin-O-carboxymethyl-gly-tyr is that it is a relatively new tool, and its mechanism of action and effects on different types of serotonin receptors are not fully understood. Additionally, the effects of Serotonin-O-carboxymethyl-gly-tyr on different physiological and behavioral processes can be complex and difficult to interpret.

Future Directions

There are many future directions for research on Serotonin-O-carboxymethyl-gly-tyr. One potential direction is to investigate the effects of Serotonin-O-carboxymethyl-gly-tyr on different types of serotonin receptors and their downstream signaling pathways. Another potential direction is to investigate the potential therapeutic applications of Serotonin-O-carboxymethyl-gly-tyr for various physiological and behavioral disorders, such as anxiety, depression, and pain. Additionally, future research could focus on developing novel analogs of Serotonin-O-carboxymethyl-gly-tyr that have improved potency, selectivity, and bioavailability.
Conclusion
In conclusion, Serotonin-O-carboxymethyl-gly-tyr is a synthetic peptide that has been used in scientific research for over a decade. It has been shown to interact with the serotonin receptor and modulate a range of physiological and behavioral processes. While there are still many unanswered questions about the mechanism of action and effects of Serotonin-O-carboxymethyl-gly-tyr, it has the potential to be a valuable tool for investigating the role of the serotonin receptor in various physiological and behavioral processes, as well as a potential therapeutic agent for a range of disorders.

Synthesis Methods

Serotonin-O-carboxymethyl-gly-tyr is synthesized using solid-phase peptide synthesis (SPPS), a technique that involves the stepwise addition of amino acids to a growing peptide chain. The synthesis of Serotonin-O-carboxymethyl-gly-tyr begins with the attachment of the first amino acid to a solid support, followed by the sequential addition of the remaining amino acids. Once the peptide chain is complete, it is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Serotonin-O-carboxymethyl-gly-tyr has been used in a range of scientific research applications, including studies on the serotonin receptor and its role in various physiological and behavioral processes. For example, Serotonin-O-carboxymethyl-gly-tyr has been used to investigate the role of the serotonin receptor in pain perception, anxiety, and depression. It has also been used to study the effects of serotonin receptor agonists and antagonists on behavior and physiology.

properties

CAS RN

133790-08-6

Product Name

Serotonin-O-carboxymethyl-gly-tyr

Molecular Formula

C23H27N5O5

Molecular Weight

453.5 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C23H27N5O5/c24-8-7-15-11-26-19-6-5-17(10-18(15)19)33-13-22(31)27-12-21(30)28-20(23(25)32)9-14-1-3-16(29)4-2-14/h1-6,10-11,20,26,29H,7-9,12-13,24H2,(H2,25,32)(H,27,31)(H,28,30)/t20-/m0/s1

InChI Key

ZRVNSPYTGPNZTB-FQEVSTJZSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CNC(=O)COC2=CC3=C(C=C2)NC=C3CCN)O

SMILES

C1=CC(=CC=C1CC(C(=O)N)NC(=O)CNC(=O)COC2=CC3=C(C=C2)NC=C3CCN)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)NC(=O)CNC(=O)COC2=CC3=C(C=C2)NC=C3CCN)O

Other CAS RN

133790-08-6

synonyms

(125I)GTI
S-CM-GTNH2
serotonin-5-O-carboxymethyl-glycyl-(125I)tyrosinamide
serotonin-5-O-carboxymethyl-glycyl-tyrosinamide
serotonin-O-carboxymethyl-Gly-Tyr
serotonin-O-carboxymethyl-glycyl-tyrosinamide

Origin of Product

United States

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